molecular formula C10H9N3O B13259867 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one

1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one

Cat. No.: B13259867
M. Wt: 187.20 g/mol
InChI Key: CNGFAEVXASGCSO-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one is a compound that features both imidazole and pyridine rings Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the condensation of 2-(1H-imidazol-1-yl)pyridine with an appropriate acylating agent. One common method is the reaction of 2-(1H-imidazol-1-yl)pyridine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
  • 2-(1H-Imidazol-1-yl)ethanol
  • 1-(1H-Imidazol-1-yl)ethanone

Uniqueness

1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these two heterocycles allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-(2-imidazol-1-ylpyridin-4-yl)ethanone

InChI

InChI=1S/C10H9N3O/c1-8(14)9-2-3-12-10(6-9)13-5-4-11-7-13/h2-7H,1H3

InChI Key

CNGFAEVXASGCSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)N2C=CN=C2

Origin of Product

United States

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